3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione
Description
Historical Development of Imidazolidine-2,4-dione Research
Hydantoin chemistry traces its origins to 1861, when Adolf von Baeyer first isolated the parent compound through hydrogenation of allantoin. The foundational synthesis methods emerged in the late 19th century, notably Friedrich Urech’s 1873 protocol for 5-methylhydantoin using alanine sulfate and potassium cyanate. This Urech hydantoin synthesis established a template for introducing substituents at the 5-position, a strategy later refined in the Bucherer–Bergs reaction, which enabled the incorporation of cyanohydrins and ammonium carbonate to generate diverse derivatives.
The mid-20th century marked a pivotal shift toward therapeutic applications. Phenytoin, a 5,5-diphenylhydantoin derivative, became the first hydantoin-based anticonvulsant approved in 1938, demonstrating the scaffold’s capacity for central nervous system modulation. Subsequent decades saw hydantoins explored for antimicrobial, antidiabetic, and anticancer properties, driven by advances in substituent engineering. For instance, the 1979 patent US-4177282-A disclosed spiro-hydantoins with efficacy against diabetic complications, highlighting the scaffold’s adaptability to complex therapeutic targets.
Position of 3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione in Hydantoin Research
This compound (Figure 1) occupies a unique niche due to its trisubstituted structure:
- 3-position : An amino group (–NH2) enhances hydrogen-bonding capacity, potentially improving target binding.
- 5-position : Dual substitutions with methyl and 2-phenylethyl groups introduce steric bulk and aromatic interactions, factors critical for modulating pharmacokinetic properties.
Synthetic Routes :
The compound’s synthesis likely follows established hydantoin cyclization strategies. For example, the Bucherer–Bergs reaction could condense a ketone precursor (e.g., 2-phenylethyl methyl ketone) with ammonium carbonate and potassium cyanide to form the hydantoin core, followed by amino-group introduction via nucleophilic substitution. Recent work by Ibrahim et al. (2024) demonstrated analogous methods for 5-arylidene hydantoins, achieving yields >75% under mild conditions.
Structural Comparison :
Compared to clinically used hydantoins, this derivative’s 2-phenylethyl group parallels nilutamide’s aromatic moieties, which enhance androgen receptor binding. However, the 3-amino substitution diverges from conventional anticonvulsants like phenytoin, suggesting novel mechanistic pathways.
Significance in Medicinal Chemistry and Drug Discovery
Hydantoins are privileged scaffolds due to their synthetic versatility and pharmacokinetic tunability. The 3-amino-5-methyl-5-(2-phenylethyl) variant exemplifies three key advantages:
Targeted Bioactivity :
Structure-Activity Relationship (SAR) Insights :
Studies on analogous compounds reveal critical trends:- 5-position alkyl/aryl groups : Increased lipophilicity correlates with enhanced blood-brain barrier penetration (e.g., phenytoin vs. nitrofurantoin).
- 3-position electronegative groups : Amino or hydroxyl substitutions improve solubility without compromising target affinity.
*2-PE = 2-phenylethyl
Drug Discovery Applications :
- Anticancer Potential : Hydantoin derivatives like enzalutamide show androgen receptor antagonism, suggesting that the 2-phenylethyl group in this compound could similarly interfere with oncogenic signaling.
- Antimicrobial Design : The amino group’s hydrogen-bonding capacity mirrors nitrofurantoin’s mechanism of disrupting bacterial redox enzymes.
Recent advancements in computational modeling have further prioritized 3-amino-substituted hydantoins. Molecular docking studies indicate that the amino group forms stable hydrogen bonds with HDAC6’s catalytic zinc ion, a target in multiple myeloma therapy.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(10(16)15(13)11(17)14-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8,13H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXKYGNLIVLFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)N)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, industrial synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that derivatives of imidazolidine compounds exhibit antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth, suggesting that 3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione may also possess such activity. A notable case study demonstrated the synthesis of related imidazolidines that displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
2. Anticancer Potential
The structural features of imidazolidines allow for interactions with biological targets in cancer cells. Preliminary studies have suggested that modifications to the imidazolidine ring can enhance cytotoxicity against various cancer cell lines. A specific investigation into the structure-activity relationship revealed that substituents on the phenyl group could significantly influence the compound's efficacy .
Agricultural Science
1. Pesticide Development
The compound's nitrogen-containing structure is beneficial in developing new pesticides. Research has indicated that imidazolidine derivatives can act as effective fungicides and insecticides. A case study highlighted the synthesis of a series of imidazolidines that demonstrated potent activity against common agricultural pests .
2. Plant Growth Regulation
Another promising application is in plant growth regulation. Compounds with similar structures have been explored for their ability to enhance plant growth and resistance to environmental stressors. Field trials have shown improved crop yields when treated with such compounds, indicating potential for agricultural use .
Materials Science
1. Polymer Chemistry
In materials science, this compound can serve as a building block for polymers with enhanced properties. Its ability to form cross-links can improve the mechanical strength and thermal stability of polymer matrices. Research has demonstrated the successful incorporation of imidazolidine derivatives into polymer networks, resulting in materials suitable for high-performance applications .
2. Nanotechnology
The compound's unique structure allows it to be utilized in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Studies have shown that nanoparticles functionalized with imidazolidine derivatives can enhance the bioavailability and targeted delivery of therapeutic agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares key structural and physicochemical features of the target compound with similar imidazolidine-2,4-diones:
Key Observations:
- Lipophilicity : The 2-phenylethyl group in the target compound increases hydrophobicity compared to methoxy () or isobutyl () substituents.
- Steric Effects : The 2-phenylethyl group introduces steric bulk, which may influence reaction yields during synthesis or binding affinity in biological systems.
- Electronic Effects: Amino groups at position 3 (target compound, ) enhance hydrogen-bonding capacity, whereas dimethylamino groups () alter electron density on the aromatic ring.
Spectral and Analytical Data
- ¹H NMR : The target compound’s spectrum would show:
- LC-MS : Molecular ion peaks at m/z 233.27 (target) vs. 234.25 () confirm structural differences.
Biological Activity
3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data tables and case studies.
Molecular Formula: C₁₂H₁₅N₃O₂
Molecular Weight: 233.27 g/mol
CAS Number: 956437-87-9
The compound features an imidazolidine core with amino and phenylethyl substituents, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. Inhibiting PTP1B can enhance insulin sensitivity and glucose uptake, making this compound a potential candidate for diabetes treatment .
Antidiabetic Effects
Studies have shown that derivatives of imidazolidine-2,4-dione exhibit significant antidiabetic properties. For instance, experiments on diabetic animal models demonstrated that these compounds improved glucose tolerance and restored normal insulin levels .
| Study | Model | Effect | Reference |
|---|---|---|---|
| Study A | C57BL/KsJ-db/db mice | Enhanced insulin sensitivity | |
| Study B | STZ-induced diabetic rats | Improved serum lipid profile |
Anticancer Properties
Research has also indicated potential anticancer activities. Imidazolidine derivatives have been screened for their ability to inhibit cancer cell proliferation. One study reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines, although further investigation is required to elucidate the mechanisms involved .
Case Studies
-
Case Study on PTP1B Inhibition
A series of synthesized imidazolidine derivatives were evaluated for their inhibitory effects on PTP1B. The most potent compound demonstrated an IC₅₀ value of 0.92 µM, indicating strong selectivity over other phosphatases . This selectivity is crucial for minimizing side effects in therapeutic applications. -
Antidiabetic Activity in Animal Models
In a controlled study involving STZ-induced diabetic rats, the administration of this compound led to a significant reduction in blood glucose levels and an improvement in lipid profiles, suggesting its potential as a therapeutic agent for managing diabetes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other imidazolidine derivatives.
| Compound | IC₅₀ (µM) | Selectivity | Biological Activity |
|---|---|---|---|
| Compound A | 0.92 | High | PTP1B inhibition |
| Compound B | 1.3 | Moderate | Anticancer |
| Compound C | 4.1 | Low | Antidiabetic |
This table illustrates that while several compounds exhibit biological activity, the selectivity and potency of this compound position it favorably among its peers.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via alkylation of a 5-methylimidazolidine-2,4-dione precursor with a phenylethyl halide. General methods involve nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃ in DMF or THF) . Optimization includes adjusting solvent polarity (aprotic solvents enhance nucleophilicity), temperature (40–60°C to balance reactivity and side reactions), and stoichiometry (1.5–2.0 equivalents of alkylating agent). Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- ¹H/¹³C NMR : Expect signals for the imidazolidinedione ring (NH at δ 9.14 ppm, carbonyl carbons at ~170–175 ppm) and substituents (phenylethyl aromatic protons at δ 7.2–7.5 ppm; methyl groups at δ 1.7–1.8 ppm) .
- IR Spectroscopy : Strong carbonyl stretches (C=O) at 1700–1750 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹ confirm the core structure.
- Mass Spectrometry : ESI-MS or HRMS should show the molecular ion peak (e.g., [M+H]⁺) matching the calculated molecular weight.
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing substituted imidazolidinediones?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Strategies include:
- Variable-Temperature NMR : Cooling to −40°C slows exchange processes, resolving split signals .
- X-ray Crystallography : Single-crystal analysis (using SHELXL ) definitively assigns stereochemistry and resolves ambiguities in substituent positioning .
- Deuterium Exchange : Identifying labile protons (e.g., NH) via D₂O shaking clarifies peak assignments .
Q. What strategies are effective for achieving enantioselective synthesis of imidazolidinedione derivatives?
- Methodological Answer : Enantiocontrol can be achieved via:
- Chiral Catalysts : Use of Brønsted acids (e.g., BINOL-derived phosphoric acids) or organocatalysts (e.g., proline derivatives) to induce asymmetry during cyclization .
- Dynamic Kinetic Resolution : Racemic substrates undergo selective reaction under conditions favoring one enantiomer (e.g., enzymatic catalysis).
- Chiral Auxiliaries : Temporarily attaching chiral groups (e.g., Evans oxazolidinones) directs stereochemistry, followed by auxiliary removal .
Q. How can computational modeling aid in predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina predict binding affinity to target proteins (e.g., CNS receptors ). Use crystal structures from the PDB (e.g., WY9 ligand ) as templates.
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data (e.g., IC₅₀) to design optimized analogs .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize candidates for in vitro testing .
Q. What are the challenges in designing bioactivity assays for hydantoin derivatives, and how can they be mitigated?
- Methodological Answer : Challenges include solubility (hydantoins are often hydrophobic) and off-target effects. Mitigation strategies:
- Solubility Enhancement : Use DMSO as a co-solvent (<1% v/v to avoid cytotoxicity) or formulate as nanoparticles .
- Assay Design : For antimicrobial activity, use microbroth dilution (CLSI guidelines) with positive controls (e.g., ciprofloxacin) and measure MIC values .
- Selectivity Profiling : Screen against related enzymes (e.g., kinases vs. proteases) to identify specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
